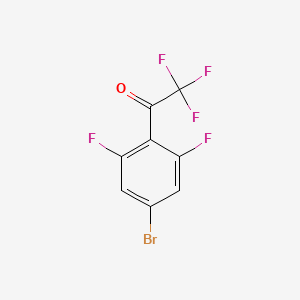

4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

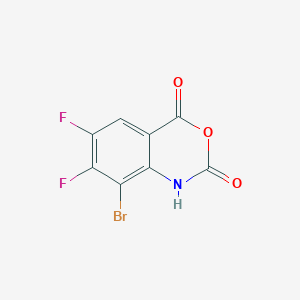

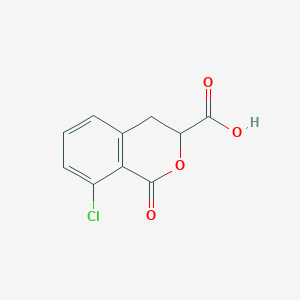

4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone is a chemical compound with the CAS Number: 1208074-78-5 . Its IUPAC name is 1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone . It has a molecular weight of 289 and is typically stored at ambient temperature . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone is 1S/C8H2BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Derivatization in High-Performance Liquid Chromatography

4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone, along with similar compounds, is used in the derivatization of carboxylic acids to enhance their detection in high-performance liquid chromatography (HPLC). This process allows for the spectrophotometric detection of carboxylic acid derivatives, facilitating the analysis of mono-, di-, and tricarboxylic, as well as sterically hindered carboxylic acids, with improved efficiency and sensitivity (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Synthesis of Lipoflavonoids

Another application involves the synthesis of 4'-alkyl-2'-hydroxyacetophenones via Suzuki cross-coupling reactions, utilizing 4'-bromo-2'-hydroxyacetophenone. These synthesized compounds are key intermediates for further synthesis of lipoflavonoids, which are hypothesized to have superior biological effects due to increased bioavailability, attributed to their enhanced incorporation into lipid bilayer membranes compared to flavonoids (Pouget, Trouillas, Gueye, Champavier, Laurent, Duroux, Sol, & Fagnère, 2013).

Enhancement of Organic Synthesis

The compound is also pivotal in the enhancement of organic synthesis processes. For instance, its derivatives have been employed in metal-catalyzed cross-coupling reactions to synthesize compounds like 4'-nonafluorobutylacetophenone. These reactions are optimized by adjusting variables such as metal catalysts, ligands, and solvents to achieve higher yields and product purity, demonstrating the compound's versatility in facilitating complex organic synthesis (Ceretta, Zaggia, Conte, & Améduri, 2012).

Spectroscopic Property Alteration

Research has also explored the impact of biofield energy treatment on 4-bromoacetophenone, a compound closely related to this compound, highlighting significant effects on its physical, thermal, and spectral properties. Such studies suggest potential avenues for altering the properties of chemical compounds through non-traditional methods, thereby expanding their application scope in scientific research (Trivedi et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302+H312+H332;H315;H319;H335 , which warn of harm to the eyes and respiratory system, skin irritation, and specific target organ toxicity. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUKINAWWPPFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2673744.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673751.png)

![6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2673753.png)

![methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2673756.png)

![3,9-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2673757.png)

![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2673760.png)